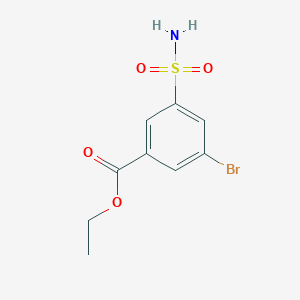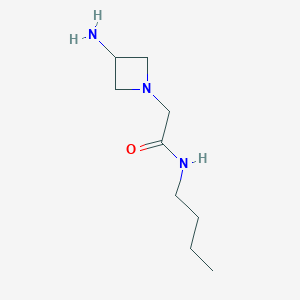
4-Chloro-2-fluoro-1-methanesulfonylbenzene
Übersicht
Beschreibung
“4-Chloro-2-fluoro-1-methanesulfonylbenzene” is a chemical compound with the CAS Number: 1261284-27-8 . It has a linear formula of C7H6ClFO2S . The compound is used for research purposes.
Molecular Structure Analysis
The molecular structure of “4-Chloro-2-fluoro-1-methanesulfonylbenzene” is represented by the formula C7H6ClFO2S . It has a molecular weight of 208.64 g/mol . The InChI Code for this compound is 1S/C7H6ClFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 .Physical And Chemical Properties Analysis
The compound “4-Chloro-2-fluoro-1-methanesulfonylbenzene” has a molecular weight of 208.64 g/mol . It has a complex structure with a topological polar surface area of 42.5Ų . The compound has one rotatable bond .Wissenschaftliche Forschungsanwendungen
Efficient Synthesis of Substituted Methyl Synthons
A new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane and its chloro as well as methoxy analogues has been developed. This method leverages a C–S bond forming strategy, showcasing the versatility of α-fluoro(bisphenylsulfonyl)methane (FBSM) as a synthon for creating fluoromethylated organic molecules with high efficiency and selectivity (Prakash et al., 2010).
Novel Routes to Vinyl Fluorides
The carbanion of diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate undergoes the Horner-Wittig reaction with aldehydes and ketones to yield α-fluoro-α,β-unsaturated sulfones. This process provides a facile two-step route to vinyl fluorides, demonstrating an innovative use of fluoromethyl phenyl sulfone (McCarthy et al., 1990).
1,4-Addition to α,β-Unsaturated Compounds
α-Substituted fluoro(phenylsulfonyl)methane derivatives have been shown to undergo efficient 1,4-addition to α,β-unsaturated compounds under mild conditions. This method yields the corresponding adducts in moderate to excellent yields, highlighting the utility of such derivatives in Michael addition reactions (Prakash et al., 2008).
Synthesis of Pesticide Intermediates
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, derived from 4-chloro-2-fluoronitrobenzene, has been identified as useful in synthesizing key intermediates for pesticides. This showcases the role of 4-Chloro-2-fluoro-1-methanesulfonylbenzene derivatives in the pesticide industry (Xiao-hua Du et al., 2005).
Enantioselective Synthesis
Organocatalytic, highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported. This reaction is catalyzed by secondary amines and provides access to fluorinated derivatives in good yields, demonstrating the potential for creating optically active compounds (Kamlar et al., 2010).
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-1-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2S/c1-12(10,11)7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZSMCSCMSDYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-1-methanesulfonylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















